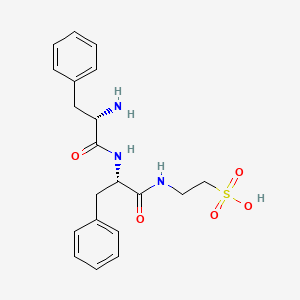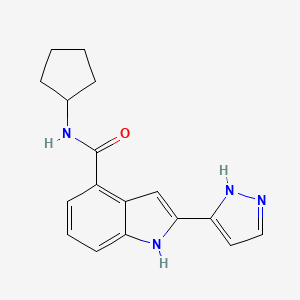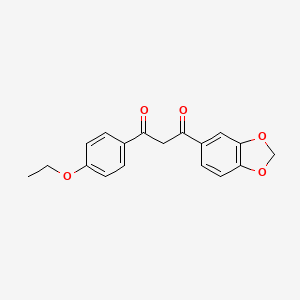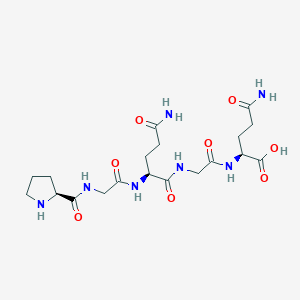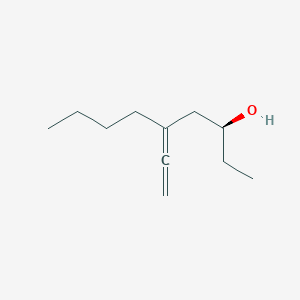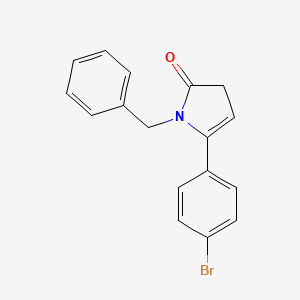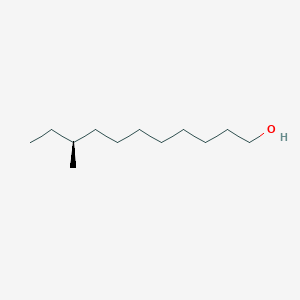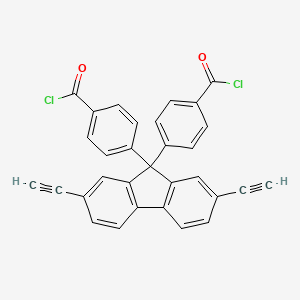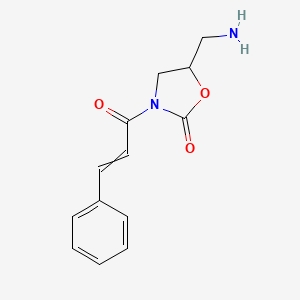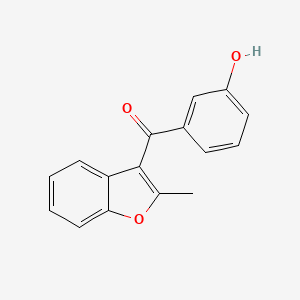![molecular formula C13H7IN2O2 B14218440 Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- CAS No. 824405-32-5](/img/structure/B14218440.png)
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core with an iodine atom at the 9th position and a methyl group at the 3rd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is widely used for the synthesis of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: The iodine atom at the 9th position can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学的研究の応用
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- involves its interaction with various molecular targets and pathways. The iodine and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Pyrido[3,2-g]quinoline-5,10-dione: Similar structure but different positioning of nitrogen atoms.
3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione: Similar structure with two methyl groups instead of one iodine and one methyl group.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
特性
CAS番号 |
824405-32-5 |
|---|---|
分子式 |
C13H7IN2O2 |
分子量 |
350.11 g/mol |
IUPAC名 |
9-iodo-3-methylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7IN2O2/c1-6-4-7-10(16-5-6)13(18)9-8(14)2-3-15-11(9)12(7)17/h2-5H,1H3 |
InChIキー |
DVAYWHFPTVBTHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)I)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


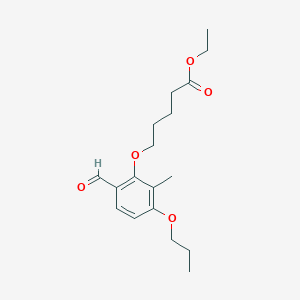
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
